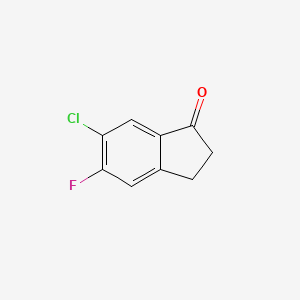

6-cloro-5-fluoro-2,3-dihidro-1H-inden-1-ona

Descripción general

Descripción

“6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C9H6ClFO . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one” consists of a nine-membered carbon ring with one oxygen atom, one chlorine atom, and one fluorine atom . The chlorine atom is attached to the sixth carbon atom, and the fluorine atom is attached to the fifth carbon atom .Physical And Chemical Properties Analysis

“6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one” is a solid substance . It has a molecular weight of 184.6 . The compound should be stored in a dry environment at 2-8°C .Mecanismo De Acción

Mode of Action

It is known that the compound is soluble in organic solvents such as ethanol and dimethylformamide , which suggests it could potentially interact with lipid membranes or hydrophobic pockets within proteins.

Biochemical Pathways

The biochemical pathways affected by 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one are currently unknown

Result of Action

It is known that the compound is a white solid at room temperature and is almost insoluble in water

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one, factors such as temperature, pH, and the presence of other chemicals could potentially affect its stability and activity . The compound should be stored in a dry, cool place, away from sources of ignition and oxidizing agents .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one in laboratory experiments include its ability to interact with other molecules to form complexes, its antifungal and antibacterial properties, and its availability in a variety of forms. The limitations of using 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one in laboratory experiments include its potential toxicity, its potential to interfere with other experiments, and its potential to cause skin irritation.

Direcciones Futuras

For the use of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one in laboratory experiments include the use of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one in the synthesis of new drugs, the use of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one in the synthesis of polymers, and the use of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one in the synthesis of heterocyclic compounds. Additionally, further research into the biochemical and physiological effects of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one could provide further insight into its potential applications.

Aplicaciones Científicas De Investigación

Desarrollo de Agentes Antimicrobianos

6-cloro-5-fluoro-2,3-dihidro-1H-inden-1-ona: ha sido estudiada por su potencial como bloque de construcción en la síntesis de compuestos con propiedades antimicrobianas . La investigación indica que los derivados de este compuesto exhiben actividades antibacterianas y antifúngicas significativas. Esto es particularmente relevante en la lucha contra las cepas de bacterias y hongos resistentes a los medicamentos.

Dispositivos Fotovoltaicos Orgánicos

Este compuesto sirve como precursor en la síntesis de aceptores no fullerénicos (NFAs) para dispositivos fotovoltaicos orgánicos . La incorporación de This compound en NFAs como ITIC-2F e IHIC-2F ha demostrado mejorar la eficiencia de las células solares, convirtiéndola en un componente valioso en el campo de las energías renovables.

Investigación Anti-VIH

Los derivados de This compound se han utilizado en estudios de acoplamiento molecular como posibles agentes anti-VIH . Estos estudios son cruciales para el desarrollo de nuevos medicamentos que pueden inhibir la replicación del virus del VIH, ofreciendo esperanza para mejores tratamientos.

Investigación del Cáncer

Los derivados del compuesto se están explorando por sus propiedades anticancerígenas . La presencia de átomos de halógeno, particularmente flúor, en las moléculas de fármacos puede alterar drásticamente sus propiedades medicinales, incluido su potencial como agentes anticancerígenos.

Aplicaciones Antiinflamatorias y Analgésicas

La investigación ha demostrado que ciertos derivados del indol, que se pueden sintetizar a partir de This compound, exhiben actividades antiinflamatorias y analgésicas . Estas propiedades son importantes para el desarrollo de nuevos medicamentos para el control del dolor y antiinflamatorios.

Ciencia de Materiales

En la ciencia de materiales, This compound se utiliza para la síntesis de varios compuestos orgánicos que tienen aplicaciones en la creación de nuevos materiales con propiedades físicas y químicas deseadas .

Safety and Hazards

Propiedades

IUPAC Name |

6-chloro-5-fluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPREBGZJITQJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC(=C(C=C21)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661189 | |

| Record name | 6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

881189-75-9 | |

| Record name | 6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881189-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

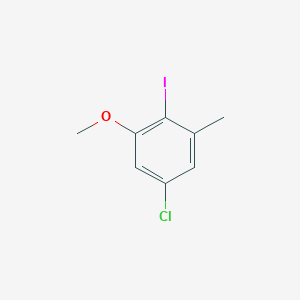

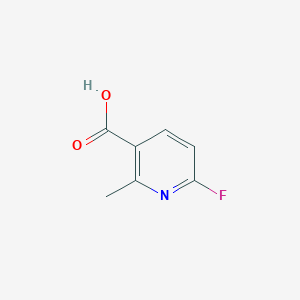

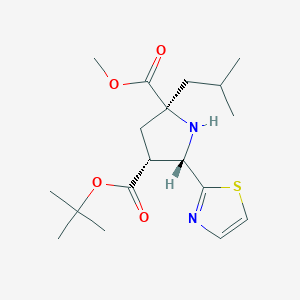

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-amino-5-chloro-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1388147.png)

![Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1388148.png)

![6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1388150.png)